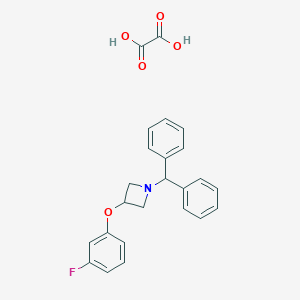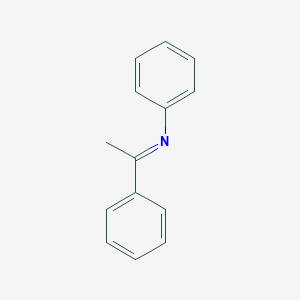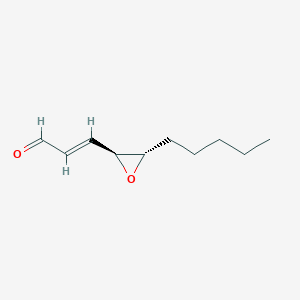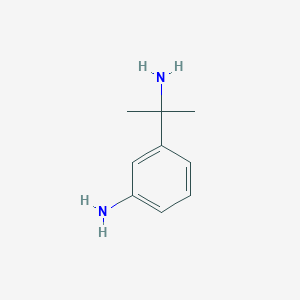
3-(2-Aminopropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminopropan-2-yl)aniline is an organic compound with the CAS Number: 130631-19-5 . It has a molecular weight of 150.22 and is typically stored at 4°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(2-Aminopropan-2-yl)aniline is 1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
3-(2-Aminopropan-2-yl)aniline has a melting point of 43-46°C . It is in liquid form .Wissenschaftliche Forschungsanwendungen
1. Use in Fluorescent Chemosensors
The compound 3-(2-Aminopropan-2-yl)aniline has been utilized in the development of fluorescent chemosensors. For example, a study focused on the synthesis of probes using similar aniline derivatives for detecting aluminum ions in living cells. These probes, made from aniline derivatives, showed high selectivity and sensitivity for Al3+ ions, demonstrating their potential for biological and environmental applications (Shree, Sivaraman, Siva, & Chellappa, 2019).
2. Environmental Applications
In environmental science, aniline derivatives have been studied for their role in microbial degradation processes. A research paper detailed the degradation of aniline by a bacterial strain that could utilize aniline or acetanilide as its sole carbon, nitrogen, and energy sources. This study provides insights into the environmental fate of aniline compounds and their potential in bioremediation (Liu, Yang, Huang, Zhou, & Liu, 2002).
3. Applications in Electroluminescence
Aniline derivatives have been used in the synthesis of novel electroluminescent materials. A study described the creation of color-tunable emitting materials using aniline derivatives for organic electroluminescent (EL) devices. These materials were found to emit multicolor light, including white, demonstrating their potential in the field of display technology (Doi, Kinoshita, & Shirota, 2003).
4. Pharmaceutical Research
Aniline derivatives have been researched in the development of new pharmaceuticals. A study examined the synthesis and pharmacological evaluation of primary beta-amino anilides, comparing them with other compounds like lidocaine for potential use as antiarrhythmic agents (Tenthorey, Dirubio, Feldman, Takman, Byrnes, & McMaster, 1979).
5. Corrosion Inhibition
Aniline derivatives have been studied for their role in corrosion inhibition. A research paper focused on the synthesis of a compound using aniline derivatives for inhibiting corrosion on mild steel in acidic solutions. This research has implications for the development of new, more effective corrosion inhibitors (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-aminopropan-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAIIQFUNBGLRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopropan-2-yl)aniline | |
CAS RN |
130631-19-5 |
Source


|
| Record name | 3-(2-aminopropan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

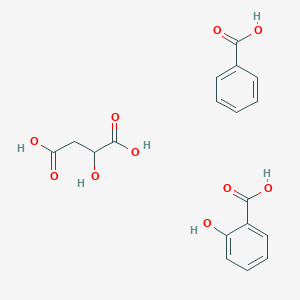
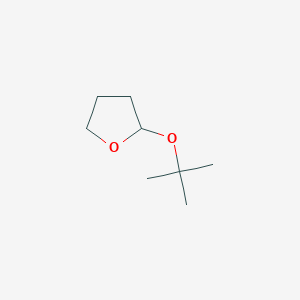
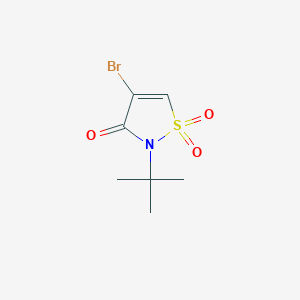
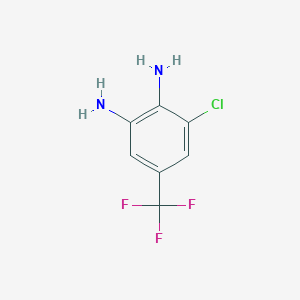
![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)
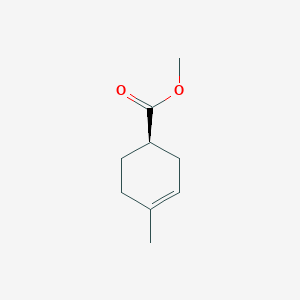
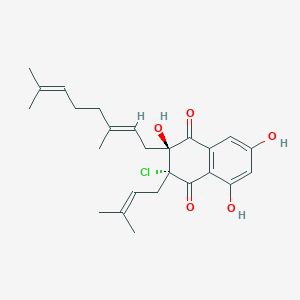
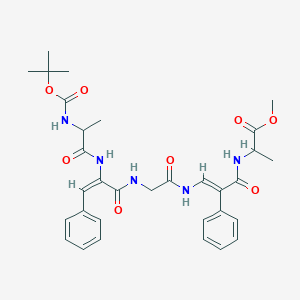
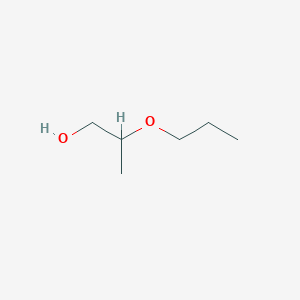
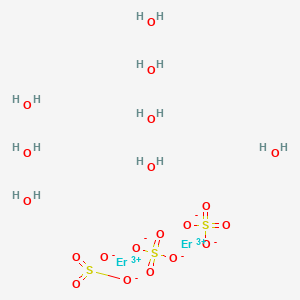
![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hex-2-enethioate](/img/structure/B159953.png)
